Huperzine A

Vue d'ensemble

Description

Fordine, also known as Povidone-iodine, is an iodophore with a powerful broad-spectrum germicidal activity against a wide range of bacteria, viruses, fungi, protozoa, and spores . It is used to treat infected wounds, cuts, and ulcers . It is also used for skin disinfection before and after surgery .

Applications De Recherche Scientifique

Amélioration cognitive

La Huperzine A agit comme un inhibiteur puissant de l'acétylcholinestérase, une enzyme qui dégrade les neurotransmetteurs. Cette action contribue à maintenir des niveaux plus élevés d'acétylcholine dans le cerveau, ce qui est crucial pour la rétention de la mémoire et la fonction cognitive .

Applications thérapeutiques dans les maladies neurodégénératives

La this compound a fait l'objet de nombreuses études pour ses applications thérapeutiques potentielles dans les maladies neurodégénératives. La maladie d'Alzheimer a été un sujet d'intérêt particulier, avec des essais cliniques étudiant son efficacité pour améliorer la fonction cognitive et ralentir la progression de la maladie .

Propagation in vitro

La propagation in vitro de Huperzia serrata, qui produit la this compound (HupA), est considérée comme une nouvelle façon de soulager la pression sur les ressources de cette matière médicale chinoise en voie de disparition .

Propriétés neuroprotectrices

La this compound, que l'on trouve dans la lycopode Huperzia serrata, a été utilisée dans la médecine traditionnelle chinoise pour traiter la démence. Ses effets sont attribués à sa capacité à inhiber l'acétylcholinestérase (AChE), agissant comme un inhibiteur de l'acétylcholinestérase (AChEI) .

Perméation transdermique

Des recherches sur la perméation transdermique du gel d'éthosomes de this compound montrent qu'il répond aux exigences énoncées dans la pharmacopée chinoise. Il présente une qualité stable et une application facile, offrant une alternative aux voies orale ou d'injection qui présentent des taux de métabolisme rapides .

Mécanisme D'action

Huperzine A, also known as Fordine, HupA, (-)-Selagine, or (-)-huperzine A, is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata . It has been used in traditional Chinese medicine for centuries and has recently gained attention for its potential therapeutic effects in neurodegenerative diseases .

Target of Action

This compound’s primary target is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the cholinergic system, where it is responsible for the breakdown of acetylcholine, a neurotransmitter involved in various functions including memory and learning .

Mode of Action

This compound acts as a potent, reversible inhibitor of AChE . By inhibiting AChE, it increases the levels of acetylcholine in the brain . This is the same mechanism of action as pharmaceutical drugs such as galantamine and donepezil used to treat Alzheimer’s disease .

Biochemical Pathways

This compound affects multiple biochemical pathways. It enhances the acetylcholine levels which augments NGF/BDNF and M1mAChR mediated sAPPα levels, providing neuroprotection . It also reduces the production of pro-inflammatory cytokines, inhibits the activation of microglia (immune cells in the brain), and suppresses the production of nitric oxide, a molecule involved in inflammation .

Pharmacokinetics

The pharmacokinetics of this compound conform to a two-compartmental open model . It effectively crosses the blood-brain barrier, acting as a mixed-competitive, reversible, and selective AChE inhibitor . The mean values of α and the β half-life were 21.13±7.28 min and 716.25±130.18 min respectively, showing a biphasic profile with rapid distribution followed by a slower elimination rate .

Result of Action

The inhibition of AChE by this compound results in increased levels of acetylcholine in the brain, which enhances learning and memory . It also provides neuroprotection by reducing inflammation and suppressing the production of nitric oxide . In addition, it has been found to enhance dopamine in areas of the brain responsible for learning, memory, and executive functions .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Huperzine A is a reversible acetylcholinesterase inhibitor . It inhibits the breakdown of the neurotransmitter acetylcholine by the enzyme acetylcholinesterase . It is also an antagonist of the NMDA-receptor .

Cellular Effects

This compound has been reported to have both cholinergic and non-cholinergic effects on Alzheimer’s disease with significant neuroprotective properties . It can improve cognitive deficits in a broad range of animal models . This compound also possesses the ability to protect cells against hydrogen peroxide, β-amyloid protein-induced oxidative injury .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as an acetylcholinesterase inhibitor . By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine, a neurotransmitter that is often deficient in individuals with Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to significantly attenuate the neurotoxicity of oligomeric Aβ 42, as demonstrated by increased neuronal viability . It also decreased the level of intracellular Aβ 42 .

Dosage Effects in Animal Models

In animal models, low doses of this compound have been shown to effectively improve cognitive dysfunction, reduce neuroinflammation, enhance neuroprotection by increasing cortical inhibition, and play a role in various neurological diseases .

Metabolic Pathways

This compound is involved in the metabolic pathway of acetylcholine. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter .

Transport and Distribution

This compound is known to cross the blood-brain barrier . This allows it to exert its effects directly on the central nervous system. It is also known to bind with human serum albumin, a major transporter protein in the plasma .

Subcellular Localization

Its primary site of action is likely the synapse, where it prevents the breakdown of acetylcholine .

Propriétés

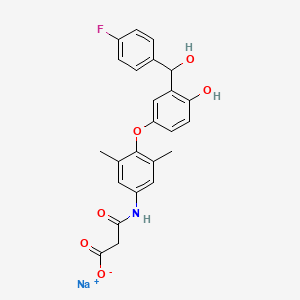

| { "Design of the Synthesis Pathway": "The synthesis of Fordine can be achieved through a multi-step process involving the conversion of several starting materials into the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-fluoroaniline", "ethyl cyanoacetate", "sodium ethoxide", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "acetic anhydride", "sulfuric acid", "sodium nitrite", "ammonium chloride", "sodium sulfite", "sodium thiosulfate" ], "Reaction": [ "Step 1: Synthesis of 4-(4-fluorophenylamino)-4-oxobut-2-enoic acid ethyl ester by reacting 4-fluoroaniline, ethyl cyanoacetate, and sodium ethoxide in ethanol.", "Step 2: Synthesis of 4-(4-fluorophenylamino)-4-oxobut-2-enoic acid by hydrolyzing the ethyl ester with sodium hydroxide.", "Step 3: Synthesis of 4-(4-fluorophenylamino)benzaldehyde by reacting 4-(4-fluorophenylamino)-4-oxobut-2-enoic acid with hydrochloric acid.", "Step 4: Synthesis of N-(4-(4-fluorophenylamino)phenyl)acetamide by reacting 4-(4-fluorophenylamino)benzaldehyde with acetic anhydride in the presence of sulfuric acid.", "Step 5: Synthesis of N-(4-(4-fluorophenylamino)phenyl)acetohydrazide by reacting N-(4-(4-fluorophenylamino)phenyl)acetamide with sodium nitrite and ammonium chloride.", "Step 6: Synthesis of 2-(4-(4-fluorophenylamino)phenyl)hydrazono)-2-(hydroxymethyl)propane-1,3-diol by reacting N-(4-(4-fluorophenylamino)phenyl)acetohydrazide with sodium sulfite and sodium bicarbonate.", "Step 7: Synthesis of Fordine by reacting 2-(4-(4-fluorophenylamino)phenyl)hydrazono)-2-(hydroxymethyl)propane-1,3-diol with sodium thiosulfate in water." ] } | |

Numéro CAS |

102518-79-6 |

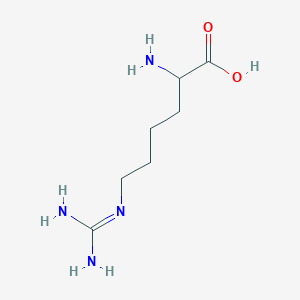

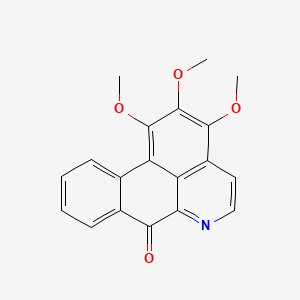

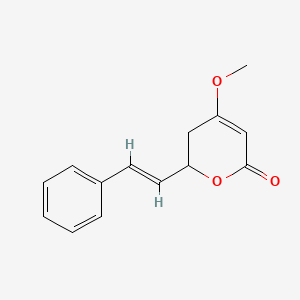

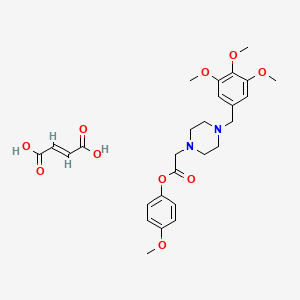

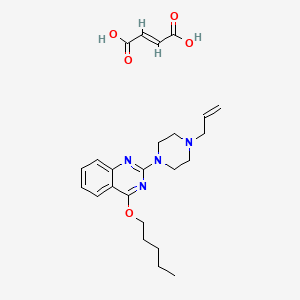

Formule moléculaire |

C15H18N2O |

Poids moléculaire |

242.32 g/mol |

Nom IUPAC |

(1R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one |

InChI |

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/b11-3+/t10?,15-/m1/s1 |

Clé InChI |

ZRJBHWIHUMBLCN-JYXJEATCSA-N |

SMILES isomérique |

C/C=C/1\C2CC3=C([C@]1(CC(=C2)C)N)C=CC(=O)N3 |

SMILES |

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |

SMILES canonique |

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |

Apparence |

solid powder |

melting_point |

217-219 °C |

Autres numéros CAS |

102518-79-6 |

Pictogrammes |

Acute Toxic; Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO. |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

huperzine A huperzine A, (5alpha,9beta,11Z)-(-)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.